3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
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Overview
Description
3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a complex organic compound that features a phenylsulfanyl group, a pyrazinyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. One common method involves the formation of the pyrazolyl and pyrazinyl groups followed by their coupling with the phenylsulfanyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazinyl and pyrazolyl groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the phenylsulfanyl position .
Scientific Research Applications
3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(phenylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)propanamide: This compound has a thiadiazolyl group instead of the pyrazinyl and pyrazolyl groups.
3-(phenylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide: This compound features a pyridinyl and thiazolyl group.
Uniqueness
3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide is unique due to its combination of phenylsulfanyl, pyrazinyl, and pyrazolyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-18(7-13-25-15-4-2-1-3-5-15)21-10-12-23-11-6-16(22-23)17-14-19-8-9-20-17/h1-6,8-9,11,14H,7,10,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINYTSXDYKJSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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